Methylliberine, also known as Dynamine®, is a purine alkaloid that has been gaining attention for its potential neuro-energetic effects, which are thought to be similar to those of caffeine. Despite its increasing use, particularly in dietary supplements, there is a scarcity of published human safety data on Methylliberine, and research on its effects and mechanisms of action is still in the early stages1.
A study on the safety of short-term supplementation with Methylliberine alone and in combination with TeaCrine® (theacrine) in young adults found that continuous use over four weeks did not negatively affect markers of health. The study examined cardiovascular function and blood biomarkers, noting significant main effects for time in heart rate, systolic blood pressure, and various blood parameters. However, no clinically significant changes occurred, suggesting that Methylliberine is safe for short-term use at the dosages studied1.
Another study assessed the acute effects of Methylliberine on cognitive function and indices of well-being. While Methylliberine significantly improved subjective feelings of energy, concentration, motivation, and mood, it had a negligible influence on cognitive function and vital signs. This study indicates that Methylliberine may have potential applications in improving subjective well-being and managing stress, although it does not appear to enhance cognitive function5.
The pharmacokinetic interaction study of Methylliberine with caffeine and theacrine provides insights into its potential use in combination with other stimulants. Methylliberine altered the pharmacokinetics of caffeine, suggesting that it may be used to modulate the effects of caffeine in humans. This could have implications for the development of dietary supplements and functional foods that aim to provide sustained energy and focus7.
Methylliberine (CAS 51168-26-4) is found in low concentrations in several plant species. It is synthesized in plants through a metabolic pathway involving caffeine and theacrine, where caffeine is converted to theacrine, which can further be metabolized to methylliberine. This classification places methylliberine within a group of compounds known for their stimulant properties, similar to caffeine and theacrine .
The synthesis of methylliberine in plants occurs via a series of enzymatic reactions. In Camellia assamica var. kucha, the pathway begins with theobromine being converted into caffeine, followed by caffeine being transformed into theacrine. Methylliberine acts as an intermediate metabolite in this biosynthetic route.
Methylliberine has a complex molecular structure characterized by its unique arrangement of atoms. Its chemical formula is , indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.
Methylliberine participates in various chemical reactions primarily related to its interactions with other compounds in biological systems.
The proposed mechanism of action for methylliberine involves its role as an adenosine receptor antagonist. This action is believed to enhance alertness and cognitive performance similarly to caffeine.
Methylliberine possesses distinct physical and chemical properties that influence its behavior in biological systems.
Methylliberine has potential applications across various fields, particularly in dietary supplements and pharmacology.
Methylliberine, systematically named as 2-Methoxy-1,7,9-trimethyl-7,9-dihydro-1H-purine-6,8-dione, is a purine alkaloid with the molecular formula C₉H₁₂N₄O₃ and a molecular weight of 224.22 g/mol [1] [3]. Its structure features a uric acid backbone with methyl substitutions at the N1, N7, and N9 positions and a methoxy group (-OCH₃) at the C2 position [3] [8]. This configuration distinguishes it from caffeine (1,3,7-trimethylxanthine) and theacrine (1,3,7,9-tetramethyluric acid), as methylliberine replaces the C2 carbonyl group with a methoxy moiety [2] [9].
Alternative designations include O(2),1,7,9-tetramethylurate and tetramethyluric acid, though the latter is ambiguous due to isomerism with theacrine [3]. The compound’s Chemical Abstracts Service (CAS) registry number is 51168-26-4 [4] [8]. Its structural uniqueness underpins its distinct pharmacokinetic behavior compared to other methylurates [2] [5].
Table 1: Structural Comparison of Methylliberine with Related Purine Alkaloids
Compound | IUPAC Name | Substitutions | Molecular Formula |
---|---|---|---|
Methylliberine | 2-Methoxy-1,7,9-trimethyl-7,9-dihydro-1H-purine-6,8-dione | 1,7,9-trimethyl; 2-methoxy | C₉H₁₂N₄O₃ |
Theacrine | 1,3,7,9-tetramethyl-1H-purine-2,6,8(3H,7H,9H)-trione | 1,3,7,9-tetramethyl | C₉H₁₂N₄O₃ |
Caffeine | 1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione | 1,3,7-trimethyl | C₈H₁₀N₄O₂ |
Methylliberine presents as a white to off-white crystalline solid under standard conditions (25°C, 100 kPa) [3] [8]. Its solubility profile indicates moderate polarity, dissolving readily in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol but exhibiting limited solubility in water [4] [8]. This behavior aligns with its structural hybrid nature, combining hydrophobic methyl groups with a polar methoxy function.
Stability assessments in toxicological studies demonstrate that methylliberine remains intact under physiological pH (7.4) and gastrointestinal conditions, with no significant degradation observed during in vitro testing [4]. However, its susceptibility to enzymatic demethylation via cytochrome P450 isoforms (notably CYP1A2) suggests metabolic instability in vivo, contributing to its short plasma half-life of approximately 1.5 hours in humans [3] [5]. This contrasts sharply with caffeine’s half-life of 5–7 hours [3]. The compound’s logP (octanol-water partition coefficient) is theoretically estimated at ~0.5, indicating moderate lipophilicity—lower than caffeine (logP ~0.7) but higher than theacrine (logP ~0.2) [5] [9].
Methylliberine occurs naturally in several understudied Coffea species, primarily as a biosynthetic derivative of caffeine. Key sources include:
Biosynthetically, methylliberine arises from caffeine via theacrine through a three-stage pathway elucidated in Coffea plants [2] [4]:
This metabolic cascade is developmentally regulated, with young leaves accumulating caffeine, which gradually converts to theacrine and subsequently to methylliberine as leaves mature [2] [4]. Pulse-chase experiments using radiolabeled adenosine confirm this sequential transformation [4]. Notably, Camellia assamica var. kucha (kucha tea) produces theacrine but lacks detectable methylliberine, indicating species-specific pathway divergence [2] [5].
Quantitatively, methylliberine is a minor alkaloid in these species, typically constituting <1% of total purine alkaloids, whereas caffeine may comprise >90% [2] [4]. Its occurrence varies with plant age, tissue type, and environmental factors, peaking during intermediate leaf maturation phases [4].
Table 2: Distribution of Methylliberine in Selected Coffea Species
Species | Tissue | Relative Abundance | Primary Co-occurring Alkaloids |
---|---|---|---|
Coffea liberica | Young leaves | Trace–0.8% | Caffeine, theacrine |
Coffea dewevrei | Pericarp/seeds | Trace–0.5% | Caffeine, liberine |
Coffea abeokutae | Mature leaves | Trace–0.3% | Caffeine, theacrine |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1